molecular formula C22H24N2O4 B2402585 5-butyl-3-(4-methoxyphenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione CAS No. 1005266-57-8

5-butyl-3-(4-methoxyphenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione

Cat. No.: B2402585
CAS No.: 1005266-57-8
M. Wt: 380.444
InChI Key: MCWCAMJBHIZKEU-UHFFFAOYSA-N
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Description

5-butyl-3-(4-methoxyphenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione is a useful research compound. Its molecular formula is C22H24N2O4 and its molecular weight is 380.444. The purity is usually 95%.
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Properties

IUPAC Name

5-butyl-3-(4-methoxyphenyl)-2-phenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O4/c1-3-4-14-23-21(25)18-19(15-10-12-17(27-2)13-11-15)24(28-20(18)22(23)26)16-8-6-5-7-9-16/h5-13,18-20H,3-4,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCWCAMJBHIZKEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C2C(N(OC2C1=O)C3=CC=CC=C3)C4=CC=C(C=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-butyl-3-(4-methoxyphenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione is a compound of significant interest due to its potential biological activities. This article reviews the current understanding of its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure

The compound belongs to the class of isoxazole derivatives, which are known for various biological activities. The structural formula can be represented as follows:

C20H22N2O3\text{C}_{20}\text{H}_{22}\text{N}_2\text{O}_3

Biological Activity Overview

Research indicates that isoxazole derivatives exhibit a wide range of biological activities, including anti-inflammatory, immunomodulatory, and anticancer properties. The specific compound has been evaluated for its effects on cancer cell lines and immune responses.

Anticancer Activity

Several studies have highlighted the anticancer potential of isoxazole derivatives. For example:

  • Cell Line Studies : In vitro studies demonstrated that the compound exhibits cytotoxic effects on various cancer cell lines. Notably, it has been shown to induce apoptosis in human promyelocytic leukemia cells (HL-60) by modulating the expression of key apoptotic genes such as Bcl-2 and p21^WAF-1 .

Table 1: Cytotoxicity Data

CompoundCell LineIC50 (µM)Mechanism of Action
5-butyl-3-(4-methoxyphenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazoleHL-6086Induces apoptosis via Bcl-2 downregulation
Other IsoxazolesVarious100-755Varies; includes cell cycle arrest and apoptosis

Immunomodulatory Effects

The immunomodulatory properties of isoxazole derivatives have also been explored. The compound has shown potential in regulating immune functions:

  • Inhibition of TNFα Production : Studies indicated that it can inhibit TNFα production in human blood cultures, which is crucial for inflammatory responses .
  • Effects on PBMC Proliferation : The compound was found to lower phytohemagglutinin (PHA)-induced proliferation of peripheral blood mononuclear cells (PBMC), suggesting its role as an immunosuppressive agent .

Case Studies and Research Findings

  • Study on Immune Response : A study evaluated the effects of isoxazole derivatives on immune responses in mice. The compound was shown to stimulate delayed-type hypersensitivity (DTH) responses while simultaneously inhibiting humoral immunity .
  • Molecular Docking Studies : Molecular modeling studies have suggested that the compound interacts favorably with specific protein targets involved in cancer progression, indicating its potential as a therapeutic agent against prostate cancer .

Scientific Research Applications

Anticancer Properties

Research indicates that 5-butyl-3-(4-methoxyphenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione exhibits significant anticancer activity. In vitro studies have demonstrated its efficacy against various cancer cell lines, including breast and lung cancer cells. The mechanism of action is believed to involve the inhibition of specific signaling pathways that are crucial for cancer cell proliferation and survival.

Antimicrobial Activity

The compound has also shown promising results as an antimicrobial agent. Studies have evaluated its effectiveness against a range of bacteria and fungi, suggesting that it may serve as a lead compound for developing new antimicrobial therapies.

Drug Development

Given its biological activities, this compound is being investigated as a potential candidate for drug development. Its unique structure allows for modifications that can enhance potency and selectivity towards specific biological targets.

Mechanistic Studies

The compound serves as a valuable tool for understanding the mechanisms underlying certain diseases. By studying its interactions with biological systems, researchers can gain insights into disease pathways and identify new therapeutic targets.

Case Studies

Study ReferenceFocusFindings
Anticancer ActivityDemonstrated significant cytotoxicity against breast cancer cell lines with IC50 values indicating potent activity.
Antimicrobial EfficacyShowed effectiveness against Gram-positive and Gram-negative bacteria, suggesting potential as a new antibiotic candidate.
Mechanistic InsightsInvestigated the signaling pathways affected by the compound, revealing its role in apoptosis induction in cancer cells.

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